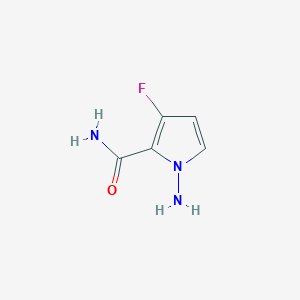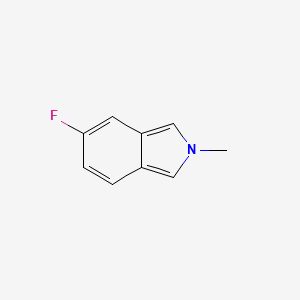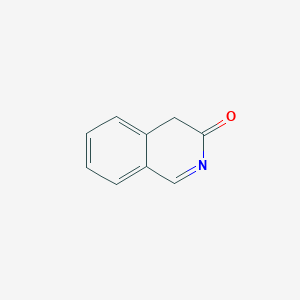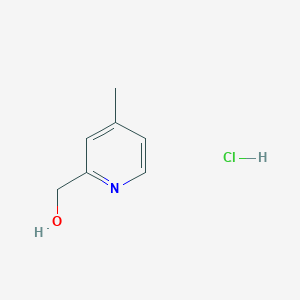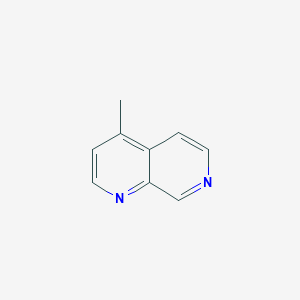
Quinolin-6(8aH)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-6(8aH)-one is a heterocyclic aromatic organic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Quinolin-6(8aH)-one can be synthesized through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde as starting materials. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Another method involves the Pfitzinger reaction, which uses isatin and aniline derivatives in the presence of a base, such as sodium hydroxide, to form the quinoline ring system.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale chemical processes that involve the use of high-pressure reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.
化学反応の分析
Types of Reactions
Quinolin-6(8aH)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, varying temperatures and solvents.
Major Products Formed
Oxidation: Quinolinic acid.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, sulfoquinoline, halogenated quinoline derivatives.
科学的研究の応用
Quinolin-6(8aH)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quinolin-6(8aH)-one and its derivatives varies depending on the specific application. In biological systems, these compounds often interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. For example, some derivatives inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis, thereby exhibiting anticancer activity.
類似化合物との比較
Quinolin-6(8aH)-one can be compared with other similar compounds, such as:
Quinoline: A parent compound with a similar structure but lacking the ketone group at the 6-position.
Quinolin-6-ol: A hydroxylated derivative with a hydroxyl group at the 6-position instead of a ketone group.
Quinolin-6-amine: An amine derivative with an amino group at the 6-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
344796-83-4 |
|---|---|
分子式 |
C9H7NO |
分子量 |
145.16 g/mol |
IUPAC名 |
8aH-quinolin-6-one |
InChI |
InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,9H |
InChIキー |
VYSVBQOUHOJSAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=O)C=CC2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)

![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)
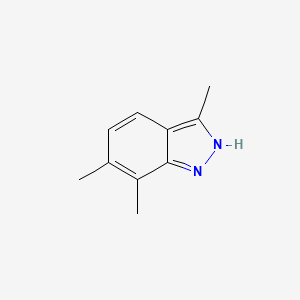
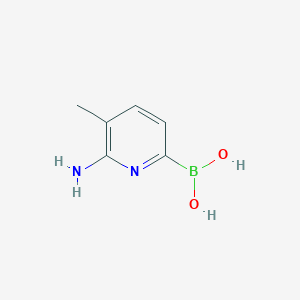
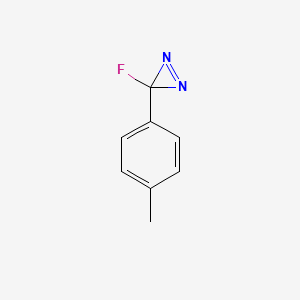
![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
